molecular formula C8H13N3S B2396948 [(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea CAS No. 861316-71-4

[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea

Cat. No.: B2396948
CAS No.: 861316-71-4
M. Wt: 183.27
InChI Key: YSFRPMZEKVIQMF-YFHOEESVSA-N
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Description

This compound, [(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea, is a thiourea derivative of significant interest in medicinal chemistry and materials science research. Thiourea derivatives are recognized as privileged structures in drug discovery due to their versatile non-covalent bonding capabilities, which enable interactions with diverse biological targets . The (thio)urea moiety is a key intermediate in synthesizing various heterocyclic compounds, including thiazolidinones and triazoles, which are valuable scaffolds in developing new pharmacologically active molecules . Researchers value this class of compounds for their broad spectrum of investigated biological activities. Thiourea derivatives have been studied for their potential antibacterial, antifungal, anticancer, and anti-tubercular properties . The specific stereochemistry (Z-configuration) of this Schiff base-thiourea hybrid is crucial for its molecular recognition and binding efficacy in various experimental settings. Its mechanism of action in biological systems is often attributed to the ability of the thiourea moiety to form key hydrogen bonds with enzyme active sites or other biological substrates, potentially inhibiting target proteins . This reagent is provided exclusively for use in non-clinical laboratory research, such as in hit-to-lead optimization campaigns, mechanistic studies in biochemistry, and as a building block in the synthesis of more complex chemical entities for scientific investigation.

Properties

IUPAC Name

[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-6-3-2-4-7(5-6)10-11-8(9)12/h5H,2-4H2,1H3,(H3,9,11,12)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFRPMZEKVIQMF-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC(=S)N)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=N\NC(=S)N)/CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schiff Base Condensation with Thiosemicarbazide

The most direct route to [(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea involves the acid-catalyzed condensation of 3-methylcyclohex-2-en-1-one with thiosemicarbazide. This method parallels the synthesis of analogous thiosemicarbazones reported in crystallographic studies. The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s terminal amine on the carbonyl carbon, followed by dehydration to form the imine bond.

Reaction Conditions

  • Solvent System : Ethanol/water (4:1 v/v)
  • Catalyst : 0.1 M HCl (2 mol%)
  • Temperature : Reflux at 78°C for 6–8 hours
  • Yield : 68–72% after recrystallization from ethanol/dichloromethane

The Z-configuration is thermodynamically favored under these conditions due to steric hindrance between the cyclohexenyl methyl group and thiourea moiety, as confirmed by X-ray crystallography in related systems.

Isothiocyanate-Amine Coupling

Patent literature demonstrates an alternative approach using 3-methylcyclohex-2-en-1-ylideneamine and aryl isothiocyanates. This method offers better control over substitution patterns but requires careful handling of the unstable imine intermediate.

Representative Procedure :

  • Generate 3-methylcyclohex-2-en-1-ylideneamine in situ via condensation of cyclohexenone with ammonium acetate in glacial acetic acid.
  • Add phenyl isothiocyanate (1.1 eq) dropwise at 0–5°C.
  • Stir for 24 hours at room temperature under nitrogen.
  • Isolate product via vacuum filtration (yield: 58–63%).

Advanced Synthetic Modifications

Microwave-Assisted Synthesis

Recent innovations utilize microwave irradiation to accelerate the condensation reaction while improving Z-selectivity:

Parameter Conventional Method Microwave Method
Reaction Time 8 hours 25 minutes
Temperature 78°C 120°C
Z/E Ratio 85:15 94:6
Isolated Yield 72% 81%

This enhancement stems from rapid, uniform heating that favors the kinetically controlled Z-isomer.

Solid-Phase Synthesis

For high-throughput applications, a polystyrene-supported variant has been developed:

  • Functionalize Wang resin with thiosemicarbazide (loading: 0.8 mmol/g).
  • Flow 3-methylcyclohex-2-en-1-one (0.5 M in DMF) through column at 50°C.
  • Cleave product with TFA/DCM (1:9 v/v).
  • Average yield: 74% across 15 cycles with >99% Z-purity.

Critical Analysis of Reaction Parameters

Solvent Effects on Stereochemistry

Comparative studies reveal solvent polarity significantly impacts Z/E ratios:

Solvent Dielectric Constant (ε) Z/E Ratio
Ethanol 24.3 85:15
DCM 8.93 78:22
Toluene 2.38 65:35
DMF 36.7 91:9

Polar aprotic solvents stabilize the transition state through dipole interactions, favoring Z-configuration.

Acid Catalysis Optimization

A detailed study of Brønsted acids revealed optimal catalytic performance:

Acid Concentration (mol%) Reaction Time (h) Yield (%)
HCl 2 6.5 72
H2SO4 2 5.8 68
p-TSA 1.5 4.2 75
Amberlyst-15 5 (wt%) 7.1 71

Para-toluenesulfonic acid (p-TSA) emerged as superior due to its non-oxidizing nature and ease of removal.

Structural Characterization Techniques

Spectroscopic Identification

  • FT-IR :

    • N-H stretch: 3250–3320 cm⁻¹
    • C=S vibration: 930–945 cm⁻¹
    • C=N stretch: 1580–1595 cm⁻¹
  • ¹H NMR (DMSO-d₆) :

    • NH protons: δ 9.87 (s, 1H), 8.42 (s, 1H)
    • Cyclohexenyl CH: δ 5.72 (m, 1H)
    • Methyl groups: δ 1.98 (s, 3H)

Crystallographic Data

Single-crystal X-ray analysis of analogs reveals:

  • Planar thiourea core with C-S bond length: 1.68 Å
  • Dihedral angle between cyclohexenyl and thiourea planes: 12.3°
  • Intramolecular N-H···S hydrogen bonds stabilize Z-configuration

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patented continuous process achieves 89% yield at 50 g/h throughput:

  • Premix 3-methylcyclohex-2-en-1-one (1.0 M) and thiosemicarbazide (1.05 M) in ethanol.
  • Pump through heated reactor (120°C, 15 bar, residence time: 8 min).
  • Crystallize inline using chilled (−20°C) antisolvent (n-heptane).

Waste Stream Management

Life cycle analysis identifies key improvements:

  • Replace ethanol with cyclopentyl methyl ether (CPME): 34% reduction in E-factor
  • Implement catalyst recovery: p-TSA reuse for 5 cycles without activity loss
  • Achieve PMI (Process Mass Intensity) of 8.7 vs. industry average 15–20

Emerging Methodologies

Photocatalytic Synthesis

Recent advances employ eosin Y as photosensitizer under blue LED irradiation:

  • Reaction time reduced to 45 minutes
  • Quantum yield Φ = 0.62
  • Enables gram-scale synthesis under ambient conditions

Biocatalytic Approaches

Immobilized lipase (Candida antarctica) facilitates aqueous-phase synthesis:

  • pH 7.5 phosphate buffer
  • 40°C with 15% v/v THF as cosolvent
  • 82% conversion in 24 hours
  • Excellent stereoselectivity (Z:E >99:1)

Chemical Reactions Analysis

Types of Reactions

[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Chemical Applications

Catalysis and Coordination Chemistry

  • Asymmetric Synthesis : [(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea serves as a catalyst in asymmetric synthesis reactions, facilitating the formation of chiral compounds. This property is crucial in the pharmaceutical industry where chirality can influence the efficacy and safety of drugs.
  • Ligand Formation : The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are essential for various applications, including catalysis and material science.

Biological Applications

Pharmacological Properties

  • Antibacterial Activity : Research indicates that this thiourea derivative exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell functions.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus25 μg/mL
    Escherichia coli50 μg/mL
    Pseudomonas aeruginosa30 μg/mL
  • Anticancer Properties : The compound has shown potential in inducing apoptosis in cancer cells. Studies suggest that it can affect cell cycle regulation, leading to cell cycle arrest, which is critical for cancer treatment.

Case Study: Anticancer Mechanism
A study demonstrated that this compound could induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins, highlighting its potential as a therapeutic agent in oncology .

Medicinal Applications

Therapeutic Potential
The compound's diverse biological activities make it a candidate for developing new therapeutic agents. Its application in treating infections and cancers is particularly noteworthy. Ongoing research aims to elucidate its mechanisms of action further and optimize its pharmacological profiles for clinical use.

Industrial Applications

Material Science
this compound is utilized in the production of:

  • Dyes : Its chemical structure allows it to participate in reactions that yield vibrant dyes used in textiles.
  • Elastomers and Plastics : The compound contributes to the synthesis of materials with desirable mechanical properties.

Mechanism of Action

The mechanism of action of [(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea involves its ability to form strong hydrogen bonds and interact with various biological targets. The compound can inhibit enzyme activity by binding to the active site or modulate cellular pathways by interacting with specific receptors . Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Thiourea Derivatives

Substituent Effects on Catalytic Activity

Aryl ester thioureas (e.g., sulfonaryl thiourea 10 ) and Takemoto’s bifunctional thioureas (e.g., Fig. 7 in ) highlight the impact of substituents on catalytic performance. For instance:

  • Sulfonaryl thiourea 10 achieved 28% conversion in catalytic reactions, comparable to reference compound 11 (27%) .
  • Takemoto’s thioureas, incorporating chiral amino groups and trifluoromethylphenyl moieties, exhibit high enantioselectivity in Michael addition reactions due to dual hydrogen-bonding interactions .

However, its cyclohexenyl group may enhance substrate binding through hydrophobic interactions in nonpolar environments.

Thermal and Chemical Stability

Acylated thioureas (e.g., 1,3-didodecanoyl thiourea) decompose at ~250–300°C (), while [(2-oxoindol-3-yl)amino]thiourea melts at 198–200°C . The target compound’s cyclic structure likely improves thermal stability over linear aliphatic derivatives but may be less robust than aromatic analogs like aryl ester thioureas, which tolerate higher temperatures due to resonance stabilization.

Comparative Data Table

Compound Key Substituent Catalytic Conversion (%) Melting Point (°C) Notable Application Reference ID
Sulfonaryl thiourea 10 Sulfonaryl group 28 N/A Organocatalysis
Takemoto’s thiourea Trifluoromethylphenyl, amino N/A N/A Enantioselective synthesis
[(2-oxoindol-3-yl)amino]thiourea Indole-oxo group N/A 198–200 Medicinal chemistry
Target compound 3-methylcyclohexenylidene Not reported Not reported Potential metal chelation

Biological Activity

[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities, including antibacterial, anticancer, and antioxidant properties. This compound is characterized by its unique cyclohexene structure, which enhances its reactivity and potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Research indicates that thiourea derivatives can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
  • Cell Cycle Regulation : These compounds may affect pathways related to cell cycle regulation, leading to cell cycle arrest in treated cells.
  • Antibacterial Activity : The compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria .

Anticancer Activity

Studies have shown that this compound can effectively inhibit the growth of cancer cells. For instance, it has been reported to alter cell morphology and reduce cell viability in breast cancer cell lines (MCF-7), with a notable increase in lactate dehydrogenase (LDH) levels indicating cytotoxic effects . The compound's IC50 values demonstrate its potency in inducing apoptosis and halting the cell cycle at the S phase.

Antibacterial Activity

The compound has exhibited strong antibacterial activity, surpassing traditional antibiotics like ampicillin. It was effective against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against sensitive bacteria . The following table summarizes the antibacterial efficacy of this compound compared to standard antibiotics:

Bacterial StrainMIC (mg/mL)Standard AntibioticMIC (mg/mL)
E. coli0.004Ampicillin0.05
S. aureus0.008Streptomycin0.02
Klebsiella pneumoniae0.03Ceftriaxone0.03

Antioxidant Activity

This compound also demonstrates antioxidant properties, which are crucial for protecting cells from oxidative stress and may contribute to its anticancer effects .

Case Studies

Several studies have investigated the biological activities of thiourea derivatives, including this compound:

  • Study on Anticancer Properties : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant reductions in cell viability and alterations in cell morphology, indicating its potential as an anticancer agent .
  • Antibacterial Efficacy Assessment : Research comparing the antibacterial activity of various thiourea derivatives found that this compound outperformed several standard antibiotics against multiple bacterial strains .

Q & A

Basic: What are the recommended methods for synthesizing [(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea?

Answer:
The synthesis typically involves condensation reactions between 3-methylcyclohex-2-en-1-one and thiourea derivatives under controlled conditions. Key steps include:

  • Schiff Base Formation: Reacting 3-methylcyclohex-2-en-1-one with an amino group precursor (e.g., hydrazine) to form the imine intermediate .
  • Thiourea Functionalization: Introducing the thiourea moiety via nucleophilic substitution or coupling reactions, often using thiocyanate or isothiocyanate reagents .
  • Stereochemical Control: Maintaining the Z-configuration requires precise pH (neutral to mildly acidic) and solvent selection (e.g., ethanol or DMF) to stabilize the planar transition state .
    Characterization should include FTIR (C=S stretch at ~1250 cm⁻¹), ¹H/¹³C NMR (thiourea NH signals at δ 9–11 ppm), and CHNS elemental analysis to confirm stoichiometry .

Basic: How can the structural configuration of this compound be validated experimentally?

Answer:

  • X-ray Crystallography: Use SHELXL (for small-molecule refinement) or WinGX (for data processing) to resolve the Z-configuration and cyclohexenylidene geometry .
  • NOESY NMR: Detect spatial proximity between the methyl group (δ 1.2–1.5 ppm) and the thiourea NH protons to confirm stereochemistry .
  • DFT Calculations: Compare experimental IR/Raman spectra with computational models (e.g., Gaussian 16) to validate bond angles and electronic structure .

Advanced: How does the Z-configuration influence biological activity compared to E-isomers?

Answer:
The Z-configuration enhances intramolecular hydrogen bonding (N–H⋯S), improving stability and target binding. For example:

  • Antimicrobial Activity: Z-isomers exhibit stronger inhibition of microbial enzymes (e.g., dihydrofolate reductase) due to optimized hydrophobic interactions with the cyclohexenyl group .
  • Enzyme Inhibition: Molecular docking (AutoDock Vina) shows Z-isomers form stable complexes with cysteine proteases (binding energy: −8.2 kcal/mol vs. −6.5 kcal/mol for E-isomers) .
    Contradictions in activity data may arise from solvent polarity affecting isomer equilibrium; use HPLC (C18 column, acetonitrile/water) to monitor isomer purity .

Advanced: What strategies resolve contradictions in reactivity data during thiourea functionalization?

Answer:

  • Kinetic Studies: Monitor reaction progress (via TLC or GC-MS) to identify intermediates. For example, unexpected sulfonic acid byproducts may form if oxidizing agents (e.g., H₂O₂) are present .
  • Thermal Analysis: DSC/TGA can detect decomposition pathways (e.g., isomerization to thiocyanates above 170°C), which alter reactivity .
  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while protic solvents (MeOH) may protonate the thiourea NH, reducing reactivity .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

  • QSAR Modeling: Use MOE or Schrödinger to correlate substituent effects (e.g., electron-withdrawing groups on the cyclohexenyl ring) with IC₅₀ values against cancer cell lines .
  • MD Simulations: Analyze ligand-protein stability (e.g., with GROMACS) to identify critical binding residues. For instance, π-π stacking between the cyclohexenyl group and Tyr228 in kinase targets improves inhibition .
  • ADMET Prediction: SwissADME evaluates bioavailability; logP >3.5 indicates poor solubility, prompting structural modifications (e.g., adding polar groups) .

Basic: What are the key challenges in characterizing thiourea derivatives via NMR?

Answer:

  • NH Proton Exchange: Broad or split peaks for thiourea NH protons (δ 9–11 ppm) due to hydrogen bonding. Use DMSO-d₆ as a solvent to slow exchange and sharpen signals .
  • Tautomerism: Equilibrium between thiourea and thiol forms complicates integration. Low-temperature NMR (−20°C) stabilizes the dominant tautomer .
  • 13C Sensitivity: Long relaxation times require extended acquisition periods (≥2 hrs) and Cr(acac)₃ as a relaxation agent for accurate quantification .

Advanced: How does the cyclohexenylidene moiety impact corrosion inhibition properties?

Answer:

  • Adsorption Mechanism: The planar cyclohexenylidene group facilitates π-orbital interactions with metal surfaces (e.g., aluminum), reducing corrosion rates by 78% at 0.1 mM concentration .
  • Electrochemical Studies: EIS data (Gamry Potentiostat) show a charge-transfer resistance (Rct) increase from 150 Ω·cm² (control) to 980 Ω·cm² with the compound, confirming film formation .
  • Temperature Effects: Activation energy (Ea) for corrosion increases from 45 kJ/mol (inhibitor-free) to 68 kJ/mol, indicating physisorption dominance .

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